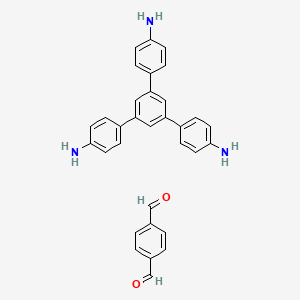
Tpb-TP-cof
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tpb-TP-cof, also known as triphenylbenzene-triformylphloroglucinol covalent organic framework, is a type of covalent organic framework (COF). Covalent organic frameworks are crystalline, porous materials composed of organic molecules linked by covalent bonds. These frameworks are known for their high stability, large surface area, and tunable porosity, making them suitable for various applications in catalysis, gas storage, and separation processes .
準備方法
The synthesis of Tpb-TP-cof typically involves the condensation reaction between triphenylbenzene and triformylphloroglucinol. The reaction is carried out under solvothermal conditions, where the reactants are dissolved in a suitable solvent and heated in a sealed vessel. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high crystallinity and porosity .
Industrial production methods for this compound may involve scaling up the solvothermal synthesis process. This can be achieved by using larger reaction vessels and optimizing the reaction conditions to ensure consistent quality and yield. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Tpb-TP-cof undergoes various chemical reactions, including post-synthetic modifications and functionalizations. These reactions can introduce new functional groups or modify existing ones, enhancing the material’s properties and expanding its applications . Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific functional groups introduced or modified .
科学的研究の応用
Tpb-TP-cof has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including C-C bond formation and oxidation reactions . In biology, this compound can be employed for drug delivery and biosensing applications due to its high surface area and tunable porosity . In industry, this compound is used for gas storage, separation processes, and as a component in fuel cells .
作用機序
The mechanism of action of Tpb-TP-cof involves its ability to interact with various molecules through its porous structure and functional groups. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the active sites within the framework facilitate the conversion of reactants to products . In drug delivery, the porous structure allows for the encapsulation and controlled release of therapeutic agents .
類似化合物との比較
Tpb-TP-cof can be compared with other covalent organic frameworks, such as 3D-TPP-cof and TPB-DAPI-cof. These compounds share similar structural features but differ in their functional groups and properties . For instance, 3D-TPP-cof exhibits enhanced gas adsorption capacities due to the presence of pyridine units, while TPB-DAPI-cof shows higher proton conductivity under anhydrous conditions . The unique combination of stability, porosity, and functionalizability makes this compound a versatile material for various applications .
特性
分子式 |
C32H27N3O2 |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;terephthalaldehyde |
InChI |
InChI=1S/C24H21N3.C8H6O2/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;9-5-7-1-2-8(6-10)4-3-7/h1-15H,25-27H2;1-6H |
InChIキー |
JHUQLLMOTQXHNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
関連するCAS |
1262433-88-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
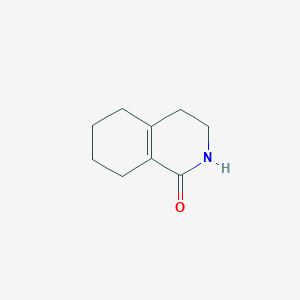
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
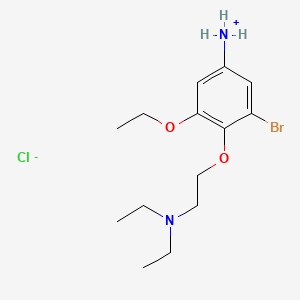
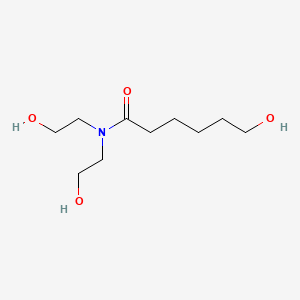
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
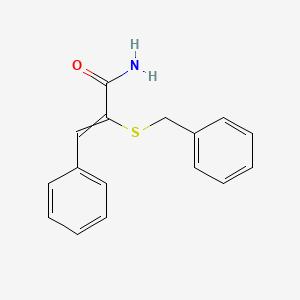

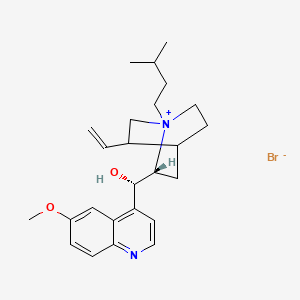
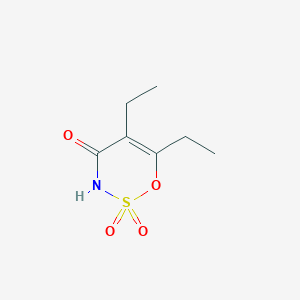
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
